2-(4-Methoxyphenyl)pyrrolidine hydrochloride 2-(4-Methoxyphenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049740-97-7
VCID: VC8043389
InChI: InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H
SMILES: COC1=CC=C(C=C1)C2CCCN2.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.7 g/mol

2-(4-Methoxyphenyl)pyrrolidine hydrochloride

CAS No.: 1049740-97-7

Cat. No.: VC8043389

Molecular Formula: C11H16ClNO

Molecular Weight: 213.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)pyrrolidine hydrochloride - 1049740-97-7

Specification

CAS No. 1049740-97-7
Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
IUPAC Name 2-(4-methoxyphenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H
Standard InChI Key SEBSLTSQSAXLOG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CCCN2.Cl
Canonical SMILES COC1=CC=C(C=C1)C2CCCN2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(4-methoxyphenyl)pyrrolidine hydrochloride consists of a pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom—substituted at the 2-position with a 4-methoxyphenyl group. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing solubility in polar solvents . The enantiomers differ in the spatial arrangement of the 4-methoxyphenyl group relative to the pyrrolidine ring, influencing their chiral recognition and biological activity .

Table 1: Physicochemical Properties of 2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

PropertyValueSource
Molecular FormulaC11H16ClNO\text{C}_{11}\text{H}_{16}\text{ClNO}
Molecular Weight213.704 g/mol
Exact Mass213.092 g/mol
PSA (Polar Surface Area)21.26 Ų
LogP (Partition Coefficient)3.25

Synthesis and Reaction Pathways

Cycloaddition-Based Synthesis

A widely employed method for pyrrolidine derivatives involves [3+2]-cycloaddition reactions between azomethine ylides and dipolarophiles. For example, azomethine ylides generated from isatin and proline undergo stereoselective cycloaddition with bis-arylidene piperidones to form spiro-pyrrolidine derivatives . Although this approach primarily yields spirocyclic compounds, modifications using 4-methoxyphenyl-containing dipolarophiles could feasibly produce 2-(4-methoxyphenyl)pyrrolidine scaffolds .

Direct Alkylation and Salt Formation

Alternative routes involve alkylation of pyrrolidine with 4-methoxybenzyl halides followed by hydrochloric acid treatment to form the hydrochloride salt. For instance, reacting 4-piperidone hydrochloride with 4-methoxybenzaldehyde under acidic conditions generates intermediates that are reduced to the pyrrolidine structure . This method emphasizes regioselectivity, as seen in the synthesis of codonopsinol derivatives, where aryl groups are introduced at specific positions on the pyrrolidine ring .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectra of pyrrolidine hydrochloride derivatives typically show signals for the pyrrolidine ring protons between δ 1.8–3.5 ppm, with coupling patterns revealing vicinal proton interactions. For example, the NN-methyl group in analogous compounds resonates near δ 2.16 ppm, while aromatic protons from the 4-methoxyphenyl group appear as doublets around δ 6.8–7.2 ppm . ¹³C-NMR confirms the presence of the methoxy carbon (δ 55–56 ppm) and quaternary aromatic carbons (δ 130–160 ppm) .

Infrared (IR) Spectroscopy

Key IR absorptions include the C–N stretch at ~1,160 cm⁻¹ and the aromatic C=C stretch at ~1,600 cm⁻¹. The hydrochloride salt exhibits a broad N–H⁺ stretch near 2,400–3,400 cm⁻¹, absent in the free base .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 213.092, consistent with the exact mass of C11H16ClNO\text{C}_{11}\text{H}_{16}\text{ClNO} . Fragmentation patterns typically involve loss of HCl (m/z 177) and subsequent cleavage of the methoxy group (m/z 135) .

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